Methyl 3-O-feruloylquinate is a natural product classified as a chlorogenic acid derivative. It is commonly found in various plant species, including Stemona japonica [], Coptis chinensis [], and Macleaya microcarpa []. This compound has gained attention in scientific research for its potential therapeutic properties, particularly in the context of inhibiting specific enzymes and its antiviral activity.
Methyl 3-O-feruloylquinate is classified as a phenolic compound and is a derivative of quinic acid. It is an ester formed from ferulic acid and quinic acid. This compound can be isolated from various plant sources, particularly from the fruits of Coffea canephora, commonly known as robusta coffee beans . It shares structural similarities with other hydroxycinnamic acid derivatives, such as caffeoylquinic acids, which are prevalent in many plants and are of interest due to their biological activities .
The synthesis of methyl 3-O-feruloylquinate can be achieved through several methods, primarily involving the esterification of quinic acid with ferulic acid. The typical synthetic pathway involves:
Methyl 3-O-feruloylquinate has a molecular formula of C_16H_18O_7 and a molecular weight of approximately 318.31 g/mol. Its structure includes:
The structural elucidation typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), confirming the connectivity of atoms within the molecule .
Methyl 3-O-feruloylquinate participates in various chemical reactions typical of phenolic compounds:
These reactions highlight its potential reactivity in biological systems as well as in synthetic applications.
The mechanism of action for methyl 3-O-feruloylquinate primarily revolves around its antioxidant properties. It exerts protective effects against oxidative stress by:
In vitro studies have shown that it can inhibit viral activity, such as against avian influenza virus H5N1, suggesting potential therapeutic applications .
Methyl 3-O-feruloylquinate possesses several notable physical and chemical properties:
These properties make it suitable for various applications in research and industry .
Methyl 3-O-feruloylquinate has several scientific applications:
Methyl 3-O-feruloylquinate originates from the phenylpropanoid pathway, which begins with the deamination of phenylalanine to cinnamic acid via phenylalanine ammonia-lyase (PAL). Cinnamate 4-hydroxylase (C4H) then converts cinnamic acid to p-coumaric acid, which is activated to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL). This precursor diverges into hydroxycinnamoyl-CoA esters, where feruloyl-CoA is synthesized through hydroxylation and methylation by caffeoyl-CoA O-methyltransferase (CCoAOMT). Feruloyl-CoA serves as the direct acyl donor for esterification with quinate derivatives [1] [5].
The esterification of feruloyl-CoA to quinic acid is catalyzed by hydroxycinnamoyl transferases (HCT/HQT), members of the BAHD acyltransferase superfamily. These enzymes feature a conserved HXXXD catalytic motif and a structural fold that accommodates diverse acyl acceptors. In vitro studies confirm HCT’s promiscuity: it can transfer feruloyl groups to quinic acid at the 3-OH position, yielding 3-O-feruloylquinic acid. Subsequent methylation by S-adenosylmethionine-dependent methyltransferases (e.g., COMT) produces Methyl 3-O-feruloylquinate. Structural analyses reveal that residues Leu-400 and Phe-402 in HCT’s active site govern substrate specificity for quinate over shikimate, while His-153 facilitates nucleophilic attack during acyl transfer [2] [5].
Table 1: Key Enzymes in Methyl 3-O-feruloylquinate Biosynthesis
Enzyme | Function | Structural Features |
---|---|---|
PAL | Deaminates phenylalanine to cinnamic acid | Tetramer with MIO cofactor |
4CL | Activates p-coumaric acid to CoA-thioester | AMP-binding domain |
HCT/HQT | Transfers feruloyl group to quinic acid | HXXXD motif, solvent-accessible binding pocket |
CCoAOMT | Methylates caffeoyl-CoA to feruloyl-CoA | SAM-binding domain |
COMT | Methylates 3-O-feruloylquinic acid | Dimeric structure with Mg²⁺ coordination |
Quinate synthesis occurs primarily via the shikimate pathway’s dehydrogenation of dehydroquinate by quinate dehydrogenase (QDH). Genomic studies in Populus tomentosa identify quantitative trait loci (QTLs) associated with quinate pool sizes, notably PtDHQ-SDH1, which encodes a bifunctional enzyme regulating dehydroquinate/shikimate flux. Feruloyl-CoA levels are modulated by transcriptional regulators: MYB transcription factors activate 4CL and CCoAOMT genes, while WRKY proteins suppress competing branches. Metabolite-based genome-wide association studies (mGWAS) reveal SNPs in PtrMYB156 linked to 27% variation in feruloyl-CoA abundance, underscoring genetic control over precursor availability [1] [8].
Quinate and hydroxycinnamoyl-CoA intermediates enter parallel pathways:
Metabolite correlation analyses in plants show negative relationships between CGA and feruloylquinic acid accumulation (r = -0.75, p < 0.01), evidencing metabolic competition. Environmental stressors (e.g., cold) upregulate HQT expression, further diverting flux from methylated feruloylquinate derivatives [1] [4].
Table 2: Competitive Metabolic Fates of Quinate and Hydroxycinnamoyl-CoA Precursors
Precursor | Competing Pathway | Key Enzyme | Major Product |
---|---|---|---|
Feruloyl-CoA | CGA biosynthesis | HQT | 5-O-feruloylquinic acid |
Caffeoyl-CoA | Dicaffeoylquinic acid synthesis | HCT | 3,5-O-dicaffeoylquinic acid |
p-Coumaroyl-CoA | Lignin biosynthesis | HCT | p-Coumaroyl shikimate |
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